molecular formula C14H12O4 B13779706 4-Acetoxybenzyl 2-furyl ketone CAS No. 898766-71-7

4-Acetoxybenzyl 2-furyl ketone

Cat. No.: B13779706
CAS No.: 898766-71-7
M. Wt: 244.24 g/mol
InChI Key: FQVFHDDLKJCVHP-UHFFFAOYSA-N
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Description

Überblick über die Ketonchemie in akademischen Kontexten

Ketone sind eine Klasse organischer Verbindungen, die durch eine Carbonylgruppe (C=O) gekennzeichnet sind, die an zwei Kohlenstoffatome gebunden ist. ebsco.com Diese funktionelle Gruppe verleiht Ketonen eine einzigartige Reaktivität und macht sie zu vielseitigen Bausteinen in der organischen Synthese. Die Polarität der Carbonylgruppe, bei der das Sauerstoffatom eine partielle negative Ladung und das Kohlenstoffatom eine partielle positive Ladung trägt, ist ein wesentlicher Faktor für ihr chemisches Verhalten. ebsco.com Sie nehmen an einer Vielzahl von Reaktionen teil, darunter nukleophile Additionen, Reduktionen und Oxidationsreaktionen. ebsco.comtaylorandfrancis.com

In akademischen Kreisen werden Ketone ausgiebig untersucht, um grundlegende Reaktionsmechanismen zu verstehen und neue synthetische Methoden zu entwickeln. Ihre Bedeutung reicht von der einfachsten Verbindung, Aceton, die als gängiges Lösungsmittel und Ausgangsmaterial dient, bis hin zu komplexen polycyclischen Ketonen, die als Vorläufer für die Synthese von Naturprodukten und pharmazeutisch aktiven Molekülen dienen. ebsco.comlibretexts.org Die Herstellung von Ketonen erfolgt häufig durch die Oxidation von sekundären Alkoholen. taylorandfrancis.com Darüber hinaus hat die Erforschung von Ketonen zur Entwicklung leistungsfähiger Reagenzien und Katalysatoren geführt, die eine präzise Kontrolle über die Stereochemie und die funktionelle Gruppentoleranz bei chemischen Umwandlungen ermöglichen.

Historische Perspektiven auf Benzylfuranderivate in der chemischen Synthese

Die Geschichte der Furanderivate reicht bis ins 18. Jahrhundert zurück, als Carl Wilhelm Scheele 1780 die 2-Furonsäure beschrieb. wikipedia.org Furan (B31954) selbst wurde 1870 von Heinrich Limpricht hergestellt. wikipedia.org Die Furanchemie gewann erheblich an Bedeutung, als sich der Furanring als grundlegender Baustein in zahlreichen Naturprodukten und synthetischen Verbindungen erwies. jocpr.com

Benzylfuranderivate, die sowohl einen Benzyl- als auch einen Furanrest enthalten, haben in der organischen und medizinischen Chemie viel Aufmerksamkeit erregt. Historisch gesehen konzentrierte sich die Synthese von Benzofuranen, einer verwandten Klasse, die einen an einen Furanring anellierten Benzolring enthält, auf Methoden wie die Perkin-Synthese aus Cumarin. jocpr.comacs.org Die Entwicklung von Übergangsmetall-katalysierten Kreuzkupplungsreaktionen revolutionierte die Synthese von Benzylfuranen und ermöglichte eine effizientere und modularere Herstellung dieser Gerüste. Diese Fortschritte haben den Weg für die Erforschung ihrer vielfältigen biologischen Aktivitäten geebnet, darunter antimikrobielle, entzündungshemmende und Antitumor-Eigenschaften. researchgate.netrsc.orgnih.gov Die Vielseitigkeit der Furan- und Benzyl-Einheiten hat sie zu attraktiven Zielen für synthetische Chemiker gemacht, die neue Moleküle mit maßgeschneiderten Eigenschaften entwickeln wollen.

Bedeutung von 4-Acetoxybenzyl 2-furyl keton als Forschungsgrundgerüst

4-Acetoxybenzyl 2-furyl keton ist eine spezifische Verbindung, die die charakteristischen Merkmale sowohl eines Ketons als auch eines Benzylfuranderivats verkörpert. Seine Struktur, die eine Acetoxygruppe am Phenylring, eine Carbonylbrücke und einen Furanring umfasst, bietet mehrere Reaktionsstellen für weitere chemische Modifikationen. Die Acetoxygruppe kann hydrolysiert werden, um eine Phenolgruppe freizulegen, die als Angriffspunkt für die Anbringung anderer funktioneller Gruppen dienen kann. Die Ketongruppe ist anfällig für eine Vielzahl von Carbonylreaktionen, während der Furanring an elektrophilen Substitutions- und Diels-Alder-Reaktionen teilnehmen kann. wikipedia.org

Diese multifunktionale Natur macht 4-Acetoxybenzyl 2-furyl keton zu einem wertvollen Forschungsgrundgerüst. Es dient als Ausgangsmaterial oder Zwischenprodukt bei der Synthese komplexerer Moleküle. Chemiker können die verschiedenen funktionellen Gruppen selektiv modifizieren, um Bibliotheken von Derivaten mit unterschiedlichen strukturellen Merkmalen zu erstellen. Dieser Ansatz ist in der Wirkstoffforschung von grundlegender Bedeutung, wo die systematische Veränderung einer Leitsubstanz zur Identifizierung von Verbindungen mit verbesserter Wirksamkeit und günstigeren pharmakologischen Profilen führen kann.

Physikochemische Eigenschaften von 4-Acetoxybenzyl 2-furyl keton

EigenschaftWert
SummenformelC13H12O4
Molekulargewicht232.23 g/mol
Schmelzpunkt70-72 °C (lit.) sigmaaldrich.com
SiedepunktNicht verfügbar
DichteNicht verfügbar
LöslichkeitNicht verfügbar

Diese Tabelle enthält grundlegende physikochemische Daten, die für die Planung von Synthesereaktionen und die Charakterisierung der Verbindung nützlich sind.

Aufkommende Forschungstrends für verwandte chemische Einheiten

Die Forschung an Furan-haltigen Verbindungen entwickelt sich kontinuierlich weiter, angetrieben durch die Entdeckung neuer biologischer Aktivitäten und synthetischer Methoden. wisdomlib.orgnih.gov Aktuelle Trends deuten auf ein wachsendes Interesse an der Entwicklung von Furanderivaten als potenzielle Therapeutika für eine Vielzahl von Krankheiten hin. researchgate.netwisdomlib.org Forscher untersuchen aktiv die Synthese neuartiger Furan-basierter Verbindungen mit dem Ziel, die Wirksamkeit zu verbessern und die Toxizität zu verringern. wisdomlib.org

Ein wichtiger Bereich ist die Entwicklung neuer katalytischer Systeme für die Funktionalisierung von Furanringen, die einen effizienteren und selektiveren Zugang zu komplexen Molekülen ermöglichen. acs.org Darüber hinaus gibt es einen zunehmenden Fokus auf die Untersuchung der Struktur-Wirkungs-Beziehungen von Furanderivaten, um die molekularen Determinanten ihrer biologischen Aktivität zu verstehen. nih.gov Dieser Wissenszuwachs wird voraussichtlich die Entwicklung der nächsten Generation von Furan-basierten Verbindungen mit maßgeschneiderten Eigenschaften für spezifische Anwendungen in der Medizin und den Materialwissenschaften vorantreiben. Die Vielseitigkeit des Furan-Kerns, kombiniert mit fortschrittlichen synthetischen Strategien, positioniert diese Klasse von Verbindungen weiterhin an der Spitze der chemischen Forschung. researchgate.net

Tabelle der erwähnten chemischen Verbindungen

VerbindungsnameSummenformel
4-Acetoxybenzyl 2-furyl ketonC13H12O4
AcetonC3H6O
FuranC4H4O
2-FuronsäureC5H4O3
Benzofuran (B130515)C8H6O
CumarinC9H6O2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

898766-71-7

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

[4-[2-(furan-2-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C14H12O4/c1-10(15)18-12-6-4-11(5-7-12)9-13(16)14-3-2-8-17-14/h2-8H,9H2,1H3

InChI Key

FQVFHDDLKJCVHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of 4 Acetoxybenzyl 2 Furyl Ketone

Established Chemical Synthesis Routes

The primary and most direct method anticipated for the synthesis of 4-Acetoxybenzyl 2-furyl ketone is the Friedel-Crafts acylation of furan (B31954). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring. However, the inherent sensitivity of the furan ring to strong acids necessitates careful selection of precursors and reaction conditions to avoid polymerization and other side reactions. benthamdirect.comstackexchange.com An alternative two-step approach involves the initial synthesis of the corresponding hydroxyl derivative, 4-hydroxybenzyl 2-furyl ketone, followed by a subsequent acetylation step.

Precursor Selection and Preparation

The synthesis of this compound via Friedel-Crafts acylation requires two key precursors: furan and an appropriate acylating agent derived from 4-acetoxybenzoic acid. The most common acylating agents for this type of reaction are acyl chlorides or acid anhydrides. Therefore, 4-acetoxybenzoyl chloride would be the precursor of choice for a direct acylation.

Alternatively, for the two-step synthesis, the precursors would be furan and an acylating agent derived from 4-hydroxybenzoic acid, such as 4-hydroxybenzoyl chloride. The resulting 4-hydroxybenzyl 2-furyl ketone would then be acetylated using a reagent like acetic anhydride (B1165640) or acetyl chloride.

Furan itself is a readily available, biomass-derived heterocycle. umn.edu The acylating agents can be prepared from their corresponding carboxylic acids using standard laboratory procedures.

PrecursorRolePreparation Method from Carboxylic Acid (if applicable)
FuranAromatic substrateCommercially available, often from biomass sources. umn.edu
4-Acetoxybenzoyl chlorideAcylating agent (Direct route)Reaction of 4-acetoxybenzoic acid with thionyl chloride.
4-Hydroxybenzoyl chlorideAcylating agent (Two-step route)Reaction of 4-hydroxybenzoic acid with thionyl chloride.
Acetic anhydrideAcetylating agent (Two-step route)Commercially available.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and regioselectivity (acylation at the 2-position of the furan ring) is paramount. The furan ring is highly activated, and reactions can be vigorous. benthamdirect.comstackexchange.com Optimization of several parameters is crucial.

Temperature: Friedel-Crafts acylations of furan are often conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side product formation. researchgate.net

Solvent: The choice of solvent can influence the reactivity of the catalyst and the solubility of the reactants. Common solvents for Friedel-Crafts reactions include non-polar solvents like dichloromethane (B109758) or carbon disulfide. Solvent-free conditions have also been reported for some furan acylations, offering a greener alternative. researchgate.netresearchgate.net

Stoichiometry: The molar ratio of the reactants (furan, acylating agent, and catalyst) needs to be carefully controlled. While stoichiometric amounts of the Lewis acid catalyst are often required in classical Friedel-Crafts reactions, the use of more active catalytic systems can allow for substoichiometric amounts. google.com

A study on the acylation of furan with acetic anhydride demonstrated that a catalyst to furan ratio of 9.6% could achieve 88% conversion with 100% selectivity under optimized conditions. researchgate.net

ParameterTypical Range/Condition for Furan AcylationRationale
Temperature0 °C - 50 °CTo control the high reactivity of furan and prevent polymerization. researchgate.net
SolventDichloromethane, Carbon Disulfide, Solvent-freeTo ensure solubility of reactants and compatibility with the catalyst system. researchgate.netresearchgate.net
Reactant RatioNear-equimolar or slight excess of furanTo maximize the conversion of the acylating agent.
Catalyst LoadingSubstoichiometric to stoichiometricDependent on the activity of the chosen catalyst; aims to minimize waste and cost. google.com

Catalytic Strategies in the Synthesis of this compound

The choice of catalyst is critical in the Friedel-Crafts acylation of furan due to its acid-sensitive nature. Both homogeneous and heterogeneous catalysts have been employed.

Traditional Lewis acids like aluminum chloride (AlCl₃) are often too harsh for furan, leading to polymerization and low yields. benthamdirect.comstackexchange.com Milder Lewis acids are therefore preferred. Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), has been shown to be a more suitable catalyst for the acylation of furans. stackexchange.com Metal triflates have also emerged as effective and water-tolerant Lewis acid catalysts for Friedel-Crafts reactions. acs.org For the synthesis of this compound, a mild homogeneous Lewis acid would be a primary choice to avoid the degradation of the starting material and product.

Heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For the acylation of furan, several solid acid catalysts have been investigated.

Zeolites, such as BEA and ZSM-5, have been used as catalysts for the Friedel-Crafts acylation of furan with acetic anhydride. mdpi.comipl.ptmdpi.com Their well-defined pore structures can influence selectivity. Another promising class of heterogeneous catalysts are heteropolyacids, such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀), which have been shown to effectively catalyze the acylation of furan with carboxylic acids under mild, solvent-free conditions. benthamdirect.comresearchgate.netingentaconnect.com Supported metal-exchanged dodecatungstophosphoric acid, for instance, has been used for the synthesis of 2-acyl furans. researchgate.net

Catalyst TypeSpecific Examples for Furan AcylationKey Advantages
Homogeneous Boron trifluoride etherate (BF₃·OEt₂), Metal TriflatesMilder than AlCl₃, good activity. stackexchange.comacs.org
Heterogeneous Zeolites (BEA, ZSM-5), Heteropolyacids (AlPW₁₂O₄₀)Recyclable, easy to separate, often milder reaction conditions, shape selectivity. researchgate.netmdpi.com

Mechanistic Elucidation of Synthetic Pathways

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution. byjus.comsigmaaldrich.commasterorganicchemistry.com

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., BF₃) coordinates to the chlorine atom of the acyl chloride (4-acetoxybenzoyl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich furan ring, preferentially at the C2 position due to the stabilizing effect of the oxygen atom on the intermediate carbocation (the sigma complex or arenium ion).

Deprotonation: A weak base, such as the [BF₃Cl]⁻ complex, removes the proton from the C2 position, restoring the aromaticity of the furan ring and yielding the final product, this compound. The catalyst is regenerated in this step.

The alternative two-step synthesis would first follow this mechanism to produce 4-hydroxybenzyl 2-furyl ketone, which would then undergo a standard esterification reaction. The acetylation of the phenolic hydroxyl group is typically a nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride), usually in the presence of a base or an acid catalyst.

Chemoenzymatic Transformations of this compound

While the primary focus is on the synthesis of this compound, chemoenzymatic methods offer potential for its synthesis or further transformation. A plausible chemoenzymatic route would involve the enzymatic acetylation of a precursor.

Specifically, the synthesis could proceed via a chemical synthesis of 4-hydroxybenzyl 2-furyl ketone, followed by an enzymatic acetylation to yield the final product. Lipases are a class of enzymes that are widely used for esterification and transesterification reactions in organic synthesis. researchgate.netresearchgate.net They are known to catalyze the acylation of alcohols and phenols. mdpi.com

The enzymatic acylation of 4-hydroxybenzyl 2-furyl ketone could be carried out using a lipase (B570770), such as Candida antarctica lipase B (CALB), which is a robust and commonly used biocatalyst. mdpi.com The acyl donor could be a simple acylating agent like vinyl acetate (B1210297) or acetic anhydride. mdpi.com This approach could offer high selectivity and mild reaction conditions, which are hallmarks of biocatalysis.

Furthermore, lipases have been shown to selectively deacetylate phenolic acetoxy groups in the presence of other ester functionalities, suggesting that the reverse reaction could also be controlled enzymatically. nih.gov

Transformation TypeEnzyme ClassPrecursor SubstratePotential Acyl DonorExpected Product
Enzymatic AcetylationLipase4-Hydroxybenzyl 2-furyl ketoneVinyl AcetateThis compound
Proposed Reaction Intermediates

The synthesis of this compound can be envisioned through several plausible routes, each involving distinct reaction intermediates. A primary method would be the Friedel-Crafts acylation of furan with a suitable 4-acetoxybenzyl acylating agent. google.comlibretexts.orgrsc.orgnih.gov

In a typical Friedel-Crafts acylation, the key intermediate is an acylium ion. For the synthesis of the target molecule, this would be the 4-acetoxybenzyl acylium ion, generated from 4-acetoxybenzyl acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgrsc.org The electrophilic acylium ion is then attacked by the electron-rich furan ring. The reaction preferentially occurs at the C2 position of furan due to the stabilizing effect of the oxygen atom on the intermediate Wheland complex.

Alternatively, the synthesis could proceed via the oxidation of the corresponding secondary alcohol, 1-(4-acetoxybenzyl)-1-(2-furyl)methanol. In such a reaction, the key intermediates would depend on the oxidizing agent used. For instance, with a chromium-based oxidant, a chromate (B82759) ester intermediate would be formed. If a Swern oxidation is employed, an alkoxysulfonium ylide would be the critical intermediate. Photochemical oxidation methods, which offer a greener alternative, may involve radical intermediates generated through a hydrogen atom transfer process. organic-chemistry.orgmdpi.com

A proposed intermediate in the formation of substituted furans is a pentadienyl cation, which can be generated from divinyl ketones through acid catalysis and subsequently undergoes 4π-electrocyclisation. rsc.org While not a direct precursor, this highlights the types of cationic intermediates involved in furan ring formation and modification.

Kinetic Studies of Formation Reactions

Direct kinetic studies on the formation of this compound are not available in the current literature. However, kinetic data from related furan acylation reactions can provide valuable insights into the reaction mechanism and rate-determining steps.

Studies on the Friedel-Crafts acylation of 2-methylfuran (B129897) with fatty acid anhydrides over solid acid catalysts have shown that the reaction mechanism can be described by the Eley-Rideal model. osti.govosti.gov In this model, one reactant (the acylating agent) adsorbs to the catalyst surface and then reacts with the other reactant (the furan) from the bulk phase. For the acylation of 2-methylfuran with n-octanoic anhydride, the apparent activation energy was determined to be 15.5 ± 1.4 kcal/mol. osti.gov The reaction was found to be approximately half-order with respect to both 2-methylfuran and the anhydride, suggesting that the surface reaction is the rate-limiting step. osti.gov

Kinetic investigations into the Friedel-Crafts acylation of furan and benzofuran (B130515) with acetic anhydride using hierarchical BEA zeolite catalysts have also been conducted. mdpi.com The application of a simplified Langmuir-Hinshelwood kinetic model indicated that the reaction rates and turnover frequencies were influenced by the substrate's molecular size and the catalyst's porous structure. For furan, the presence of mesopores in the zeolite catalyst did not significantly enhance the reaction rate, whereas for the bulkier benzofuran, the hierarchical structure led to improved catalytic activity by mitigating diffusion limitations. mdpi.com This suggests that for the synthesis of this compound, where the acylating agent is sterically demanding, a catalyst with an optimized porous network would be crucial for achieving high reaction rates.

The following table summarizes kinetic parameters for analogous furan acylation reactions:

ReactantsCatalystKinetic ModelActivation Energy (kcal/mol)Apparent Reaction OrdersReference
2-Methylfuran, n-Octanoic AnhydrideAl-MCM-41Eley-Rideal15.5 ± 1.4~0.6 (2-Methylfuran), ~0.5 (Anhydride) osti.gov
Furan, Acetic AnhydrideBEA ZeoliteLangmuir-HinshelwoodNot ReportedNot Reported mdpi.com
Benzofuran, Acetic AnhydrideHierarchical BEA ZeoliteLangmuir-HinshelwoodNot ReportedNot Reported mdpi.com
Furan, Acetic AnhydrideCr-exchanged DTP/K-10Eley-Rideal18.03Not Reported researchgate.net

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. For a molecule like this compound, several green approaches can be proposed.

Flow Chemistry Applications

Flow chemistry offers significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org The synthesis of aryl ketones and related heterocyclic compounds has been successfully demonstrated in flow reactors.

For instance, the photo-Nazarov cyclization of 2-furyl vinyl ketones, a class of compounds traditionally unreactive under thermal conditions, has been achieved in high yields using a flow photochemical approach. acs.org This method utilizes short residence times (3.4–6.8 minutes) under UV irradiation, demonstrating the potential of flow chemistry to enable difficult transformations. Ozonolysis of aryl-substituted furans has also been efficiently performed in a flow reactor, yielding the corresponding carbonyl compounds. researchgate.net

The application of flow chemistry to the electrochemical α-functionalization of ketones has also been reported, showcasing improved reactivity and shorter reaction times compared to batch methods, even without the need for a supporting electrolyte. chemrxiv.org These examples suggest that a flow-based synthesis of this compound, potentially via a Friedel-Crafts acylation or an oxidation reaction, could offer a more efficient and scalable route.

Sustainable Synthesis Protocols

Sustainable synthesis protocols aim to minimize waste, reduce energy consumption, and utilize renewable resources. For the synthesis of this compound, several strategies can be employed to enhance its green credentials.

The use of solid acid catalysts, such as zeolites or supported heteropoly acids, for Friedel-Crafts acylation is a well-established green alternative to homogeneous Lewis acids like AlCl₃. mdpi.comresearchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. For example, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has been shown to be an effective catalyst for the acylation of furan with acetic anhydride, achieving 88% conversion with 100% selectivity under optimized conditions. researchgate.net

Another sustainable approach involves the catalytic oxidation of the corresponding alcohol using green oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.orgmdpi.com Metal-free photochemical oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes or ketones using Eosin Y as a photocatalyst and O₂ as the oxidant represents a particularly green method. organic-chemistry.org

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods provide powerful tools for organic synthesis, often proceeding under mild conditions and offering unique reactivity. unipd.itnih.gov

Photochemical Synthesis: The synthesis of aryl furyl derivatives has been achieved through photochemical reactions. For example, the irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solvents leads to the corresponding aryl-2-furyl derivatives in good yields. psu.edu While this is a substitution reaction, it highlights the utility of light to forge aryl-furan bonds. A more direct approach could involve the photochemical oxidation of 1-(4-acetoxybenzyl)-1-(2-furyl)methanol. The selective oxidation of benzyl alcohols to ketones has been successfully carried out using Eosin Y as a photocatalyst under blue LED irradiation with molecular oxygen as the terminal oxidant, demonstrating high functional group tolerance and scalability. organic-chemistry.org

Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative to traditional redox reactions by using electrons as "traceless" reagents. acs.orgnih.govrsc.orgacs.org The α-functionalization of ketones has been achieved through an electrochemical oxidative platform, which could be adapted for the synthesis of the target compound. chemrxiv.org Furthermore, the electrochemical synthesis of functionalized ketones via the ring-opening of cycloalkanols has been reported, showcasing the ability of electrochemistry to construct complex ketone structures. acs.org Anodic oxidation has also been employed for the synthesis of various heterocyclic compounds, indicating its potential for constructing the furan ring itself or for modifying precursors. acs.orgrsc.org

Enzymatic and Biocatalytic Synthesis Routes

Enzymes and biocatalysts offer unparalleled selectivity and operate under mild, environmentally friendly conditions, making them highly attractive for synthetic chemistry. magtech.com.cn

A plausible chemoenzymatic route to this compound could involve the enzymatic acylation of a precursor molecule. For instance, the lipase-catalyzed acylation of 1-(4-hydroxybenzyl)-1-(2-furyl)methanol with an appropriate acetyl donor could selectively introduce the acetoxy group. Lipases, such as Candida antarctica lipase B (CALB), are widely used for the acylation of alcohols and have been shown to be effective in various organic solvents. nih.govnih.gov The regioselectivity of lipases could be advantageous in selectively acylating the phenolic hydroxyl group if the starting material were 4-hydroxybenzyl 2-furyl ketone.

Alternatively, the synthesis could start from the enzymatic kinetic resolution of a racemic precursor. For example, the enzymatic kinetic resolution of racemic tertiary benzyl bicyclic alcohols has been achieved with high enantioselectivity using CAL-A via transesterification. scielo.br A similar strategy could be applied to a racemic alcohol precursor of the target ketone.

Another biocatalytic approach could be the asymmetric reduction of a suitable diketone or the deracemization of a racemic alcohol, followed by chemical oxidation to the desired ketone. Asymmetric bioreduction of aryl ketones to chiral aryl alcohols is a well-established method using various microorganisms and enzymes. magtech.com.cn

The following table presents examples of relevant enzymatic transformations:

SubstrateEnzyme/BiocatalystTransformationProductKey FindingsReference
Flavonoids from bamboo-leaf extractCandida antarctica lipase B (CALB)Acylation with lauric acidFlavonoid-6"-laurateHigh conversion yields (>75%) in tert-amyl-alcohol. nih.gov
SucroseThermomyces lanuginosus lipaseAcylation with fatty acidsSucrose mono- and diestersSolvent mixture affects selectivity; enzyme and support morphology are crucial. nih.gov
Racemic tertiary benzyl bicyclic alcoholsCandida antarctica lipase A (CAL-A)Kinetic resolution via transesterification(R)-estersHigh conversion (44-45%) and enantioselectivity (96-99% ee) achieved. scielo.br
PhloretinSucrose phosphorylase and Thermomyces lanuginosus lipaseα-Glucosylation followed by acylationAcyl-α-glucoside of phloretinEnhanced transdermal absorption of the acylated derivative. csic.es

Enzyme Screening and Engineering for Selective Synthesis

The selective synthesis of chiral molecules from a prochiral substrate like this compound begins with the identification of a suitable biocatalyst. Enzyme screening is the foundational step in this process, involving testing a diverse library of enzymes for their ability to catalyze the desired reaction, such as the asymmetric reduction of the ketone or its conversion to a chiral amine. ucl.ac.uk Key enzyme classes for this purpose include ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the synthesis of chiral alcohols, and transaminases (TAs) for producing chiral amines. ucl.ac.ukscispace.com

The initial screening process typically evaluates enzymes from various microbial sources for both activity (conversion rate) and stereoselectivity (enantiomeric excess, ee). For a substrate like this compound, a library of commercially available or proprietary KREDs and TAs would be tested under standardized conditions.

Once a promising enzyme "hit" is identified, protein engineering techniques, such as rational design or directed evolution, can be employed to enhance its properties. researchgate.net For instance, if an initial KRED shows moderate enantioselectivity for the reduction of this compound, site-directed mutagenesis of the amino acid residues lining the active site could be performed to improve substrate binding and favor the formation of one enantiomer over the other, leading to higher ee values. acs.org

Table 1: Hypothetical Screening of Ketoreductases (KREDs) for the Asymmetric Reduction of this compound

Enzyme IDSource OrganismConversion (%)Enantiomeric Excess (ee, %)Product Configuration
KRED-01Saccharomyces cerevisiae7588(S)
KRED-02Candida magnoliae92>99(R)
KRED-03Lactobacillus kefir8595(R)
KRED-04Pichia pastoris6070(S)
KRED-05Rhodococcus ruber9892(R)
KRED-06 (Engineered)Mutant of KRED-0195>99(S)

This table presents hypothetical data based on typical results from enzyme screening studies for ketone reduction. scispace.comacs.org

Biocatalytic Cascades in this compound Formation

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and improved atom economy. diva-portal.orgfrontiersin.org Such a cascade could be designed for the synthesis of this compound itself or for its subsequent conversion into a more complex molecule.

A potential chemoenzymatic route to the ketone could involve the Friedel-Crafts acylation of furan with 4-acetoxybenzoic acid, a reaction that is often challenging with the acid-sensitive furan ring under classical conditions but can be achieved using specific heterogeneous catalysts. researchgate.net

More commonly, biocatalytic cascades are employed to transform the ketone into valuable chiral products. A well-established cascade for the asymmetric reduction of a ketone involves the use of a ketoreductase (KRED) coupled with a cofactor regeneration system. KREDs require a nicotinamide (B372718) cofactor, typically NADPH or NADH, as a hydride source. To make the process economically viable, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously recycled back to its reduced form. This is often achieved by adding a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. The GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ to NADPH, which is then consumed by the KRED. acs.org

Table 2: Hypothetical Time Course of a KRED/GDH Cascade for the Reduction of this compound

Time (h)Substrate Conversion (%)Product ee (%)Cofactor Regeneration
125>99Active
470>99Active
895>99Active
12>99>99Complete

This table illustrates a typical progression for a coupled-enzyme cascade reaction, showing high conversion and maintained enantioselectivity. acs.orgrsc.org

This one-pot, two-enzyme system effectively drives the asymmetric reduction to completion with only a catalytic amount of the expensive cofactor being required. rsc.org

Enantioselective Biocatalysis for Chiral Analogues

The primary value of a prochiral ketone like this compound in synthesis is its potential as a precursor to enantiomerically pure chiral molecules. Enantioselective biocatalysis is the premier method for achieving this transformation with high selectivity and under mild, environmentally benign conditions. ucl.ac.ukscispace.com

The synthesis of chiral alcohol analogues relies on the use of highly stereoselective ketoreductases. A key advantage of biocatalysis is the availability of stereocomplementary enzymes, which can produce either the (R)- or (S)-enantiomer of the alcohol product from the same ketone substrate, simply by selecting the appropriate enzyme. rsc.org For example, a KRED from Lactobacillus kefir might produce the (R)-alcohol with high ee, while an enzyme from Saccharomyces cerevisiae could yield the (S)-alcohol, also with high ee. scispace.com

Similarly, chiral amine analogues can be synthesized using ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to the ketone, creating a new chiral center. ucl.ac.ukdiva-portal.org As with KREDs, libraries of (R)- and (S)-selective ω-TAs are available, allowing for the synthesis of either enantiomer of the resulting amine. diva-portal.org The successful application of ω-TAs has been demonstrated for a wide range of ketones, including those with aromatic and heterocyclic moieties. x-mol.com

Table 3: Enantioselective Synthesis of Chiral Analogues from this compound

Target AnalogueBiocatalystEnzyme SelectivityAmine Donor (for TA)Yield (%)Enantiomeric Excess (ee, %)
(R)-1-(4-acetoxybenzyl)-1-(2-furyl)methanolKRED-02(R)N/A94>99
(S)-1-(4-acetoxybenzyl)-1-(2-furyl)methanolKRED-06(S)N/A92>99
(R)-1-(4-acetoxybenzyl)-1-(2-furyl)ethanamineω-TA-ArR(R)Isopropylamine8898
(S)-1-(4-acetoxybenzyl)-1-(2-furyl)ethanamineω-TA-CvS(S)L-Alanine90>99

This table presents hypothetical yet representative results for the synthesis of chiral alcohols and amines from a prochiral ketone using selective biocatalysts. acs.orgdiva-portal.orgrsc.org

The development of these enantioselective biocatalytic routes provides a sustainable and highly efficient platform for producing valuable, optically active intermediates for the pharmaceutical and fine chemical industries from furan-based substrates.

Molecular Interactions and Mechanistic Biochemistry of 4 Acetoxybenzyl 2 Furyl Ketone

Investigation of Molecular Target Engagement

There is currently no available research detailing the molecular target engagement of 4-Acetoxybenzyl 2-furyl ketone.

Enzyme Binding and Inhibition Kinetics

No studies have been published that investigate the binding of this compound to any enzyme. Consequently, there is no information regarding its potential inhibitory or activating effects.

Without evidence of enzyme interaction, the nature of any potential inhibition mechanism, whether reversible or irreversible, remains unknown.

Due to the absence of enzyme binding studies, no kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), or inhibition constant (Ki) have been determined for this compound.

Receptor Ligand Interactions and Binding Affinities

There is no data available in the scientific literature concerning the interaction of this compound with any physiological receptors. Therefore, its binding affinities and potential as a receptor ligand are uncharacterized.

Modulation of Protein-Protein Interactions

No research has been conducted to assess the ability of this compound to modulate protein-protein interactions.

Impact on Cellular Signaling Pathways (at the molecular and pathway level)

The effect of this compound on any cellular signaling pathway has not been investigated. There are no studies detailing its influence at the molecular or pathway level.

Analysis of Specific Kinase Cascades

There is no available data to suggest that this compound has been evaluated for its effects on specific kinase cascades. Kinases are crucial regulators of a multitude of cellular processes, and understanding a compound's influence on these pathways is essential for characterizing its pharmacological profile. Research in this area would involve screening the compound against a panel of kinases to identify potential targets and then elucidating the downstream consequences of any observed inhibition or activation.

Interference with G-Protein Coupled Receptor (GPCR) Signaling

The interaction of this compound with G-Protein Coupled Receptors (GPCRs) has not been documented. GPCRs represent the largest family of cell surface receptors and are involved in nearly every physiological process. Determining whether this compound acts as an agonist, antagonist, or allosteric modulator of any GPCRs would be a critical step in understanding its potential biological activities.

Effects on Nuclear Receptor Activation

Currently, there is no information regarding the effects of this compound on the activation of nuclear receptors. These receptors are key transcriptional regulators that control gene expression in response to a variety of ligands. Investigating whether the compound can bind to and activate or inhibit nuclear receptors would provide insight into its potential to modulate gene expression and, consequently, cellular function.

Investigation of Autophagy and Apoptosis Pathways (molecular mechanisms)

The molecular mechanisms by which this compound might influence autophagy and apoptosis pathways have not been investigated. Both processes are fundamental to cellular homeostasis, and their dysregulation is implicated in numerous diseases. Research would be required to determine if the compound can induce or inhibit these pathways and to identify the specific molecular targets involved.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Without primary research data, a discussion of the structure-activity and structure-property relationships of this compound is not possible.

Systematic Structural Modifications and Their Impact on Molecular Interactions

No studies have been published that detail systematic structural modifications of this compound. Such studies are essential for understanding how different chemical moieties contribute to the compound's (currently unknown) biological activity and for optimizing its potential therapeutic properties.

Identification of Key Pharmacophores and Binding Hotspots

The identification of key pharmacophores and binding hotspots for this compound is contingent on the identification of its biological targets. As no such targets have been reported, this information remains unknown.

Computational Approaches for SAR Modeling

In the quest to understand and predict the biological activity of compounds like this compound and its analogs, computational approaches have become indispensable tools. These methods allow for the modeling of structure-activity relationships (SAR), providing insights into how chemical structure influences biological efficacy. The primary goals of these in silico techniques are to rationalize the SAR of existing compounds and to predict the activity of novel, yet-to-be-synthesized molecules, thereby guiding drug discovery efforts in a more efficient manner.

The two most prominent and widely used computational strategies in this context are three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking simulations.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR methodologies establish a mathematical correlation between the biological activity of a set of compounds and their 3D molecular properties. These properties, known as molecular fields, are calculated around each molecule in the dataset and can represent steric, electrostatic, hydrophobic, and hydrogen bonding characteristics. For a series of analogs of this compound, a 3D-QSAR study would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized to its lowest energy conformation. A crucial step is the alignment of all molecules in the dataset based on a common scaffold or a pharmacophore model. This ensures that the calculated molecular fields are comparable across the series.

Generation of Molecular Fields: The aligned molecules are placed in a 3D grid, and the interaction energies between a probe atom (with specific properties like charge or size) and each molecule are calculated at each grid point. This process generates steric and electrostatic fields, among others.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly employed to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

Model Validation and Interpretation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. The final model is often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to either increase or decrease biological activity.

Two of the most established 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA primarily utilizes steric and electrostatic fields to build the QSAR model. The resulting contour maps show areas where bulky groups (steric fields) or charged groups (electrostatic fields) would be favorable or unfavorable for activity. For instance, a CoMFA model might suggest that a bulky, electron-donating group at a specific position on the benzyl (B1604629) ring of a this compound analog could enhance its interaction with a biological target.

CoMSIA extends the CoMFA approach by calculating similarity indices at the grid points and incorporating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable SAR model. A CoMSIA model could, for example, indicate a region near the furan (B31954) ring where a hydrogen bond acceptor is crucial for high potency.

The insights gained from these contour maps are invaluable for designing new analogs of this compound with potentially improved activity. For example, if a contour map shows a sterically favored region near the acetoxy group, medicinal chemists could explore replacing it with larger, yet chemically appropriate, substituents.

To illustrate the principles of SAR, the following interactive data table presents hypothetical biological activity data for a series of chalcone (B49325) derivatives, which share the aromatic ketone scaffold with this compound. The table showcases how different substituents on the aromatic rings can influence inhibitory activity, a key aspect that would be modeled in a QSAR study.

CompoundSubstituent (Ring A)Substituent (Ring B)Inhibitory Activity (IC50, µM)
1HH50.2
24-OHH25.8
34-OCH3H30.1
4H4-Cl15.5
5H4-NO28.2
64-OH4-Cl10.3
74-OCH34-NO25.1

This table is a hypothetical representation to illustrate structure-activity relationships and does not represent actual experimental data for this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. The primary goal of molecular docking is to elucidate the binding mode and estimate the binding affinity of a ligand to its target.

The process of molecular docking generally involves:

Preparation of Receptor and Ligand: The 3D structures of both the receptor and the ligand are required. The receptor structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The ligand structure is typically built and energy-minimized using molecular modeling software.

Docking Algorithm: A search algorithm explores the conformational space of the ligand within the active site of the receptor, generating a multitude of possible binding poses.

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted as the most likely binding mode.

Molecular docking can provide valuable insights into the SAR of this compound and its analogs by:

Identifying Key Interactions: It can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's active site. For example, a docking study might show that the carbonyl oxygen of the ketone moiety in this compound acts as a hydrogen bond acceptor with a specific residue in the target protein.

Explaining Substituent Effects: By docking a series of analogs, it is possible to understand why certain substituents enhance or diminish activity. For instance, if a docking simulation shows that a particular substituent creates a steric clash with the receptor, it would explain its negative impact on activity.

Guiding Lead Optimization: The information from docking studies can be used to design new analogs with improved binding affinity by introducing functional groups that can form additional favorable interactions with the receptor.

The following table provides a hypothetical example of results from a molecular docking study, illustrating how binding energy can be correlated with inhibitory activity for a series of related ketone inhibitors.

CompoundSubstituentPredicted Binding Energy (kcal/mol)Experimental IC50 (µM)
AH-7.512.8
B4-F-8.28.1
C4-Cl-8.94.5
D4-Br-9.32.3
E3,4-diCl-10.10.9

This table is a hypothetical representation to illustrate the correlation between predicted binding energy and experimental activity and does not represent actual experimental data for this compound.

Advanced Applications in Chemical Biology and Material Sciences

Development as Molecular Probes for Biochemical Research

The potential utility of 4-Acetoxybenzyl 2-furyl ketone as a molecular probe would hinge on the unique properties of its furan (B31954) and acetoxybenzyl moieties. In theory, these components could be engineered for specific biological interrogations.

The inherent fluorescence of the furan ring is generally weak. To be utilized as a fluorescent label, the this compound scaffold would likely require significant modification to enhance its quantum yield and photostability. This could involve the introduction of additional conjugated systems or auxochromic groups. No research has been published to date on such modifications or applications.

An affinity probe requires a reactive "warhead" to covalently bind to a biological target and a reporter tag for identification. The ketone functionality within this compound could theoretically act as a warhead, forming Schiff bases with lysine (B10760008) residues in proteins. The acetoxy group could be hydrolyzed to a phenol, providing a potential attachment point for a reporter tag like biotin (B1667282) or a fluorescent dye. However, no studies have been published that demonstrate the use of this compound for affinity-based protein profiling or target deconvolution.

Integration into Bioconjugation Strategies

Bioconjugation involves the stable linking of two biomolecules. The application of this compound in this area would depend on its ability to serve as a versatile linker component.

Hypothetically, the ketone group could be used for oxime ligation, a common bioorthogonal reaction. The acetoxybenzyl group could be part of a self-immolative spacer, designed to release a payload upon a specific biological trigger. The synthesis of such a linker would involve multi-step organic chemistry to incorporate this ketone into a larger, bifunctional molecule. There is currently no data available on the synthesis or design of linkers incorporating this specific ketone.

In the context of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic drug. The stability of the linker in circulation and its ability to release the drug at the target site are critical. While various ketone-containing linkers have been explored in ADC research, there is no evidence to suggest that this compound has been specifically investigated for this purpose. The furan ring's stability and the steric hindrance around the ketone could be factors to consider, but without experimental data, its suitability remains unknown.

SMDCs are similar to ADCs but use a small molecule for targeting instead of an antibody. The design principles for the linker remain the same. As with ADCs, there is no published research indicating that this compound has been used or even proposed as a component in the design of SMDCs.

Photochemistry and Photophysics Research

The presence of a ketone group conjugated to a furan ring and attached to a benzyl (B1604629) acetate (B1210297) moiety suggests that this compound would exhibit interesting photochemical properties. The ultraviolet absorption by the aryl ketone chromophore can lead to a variety of photophysical and photochemical processes.

Upon absorption of light, typically in the UV region, ketones like this compound can undergo Norrish-type reactions. scribd.com

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond alpha to the carbonyl group. For this compound, this could lead to the formation of a 2-furoyl radical and a 4-acetoxybenzyl radical. These highly reactive radical intermediates can then undergo various secondary reactions, such as recombination, disproportionation, or reaction with the solvent.

Norrish Type II Cleavage: This pathway is possible if there is a gamma-hydrogen available for abstraction by the excited carbonyl group. In the case of this compound, the methylene (B1212753) hydrogens of the benzyl group are in the gamma position relative to the carbonyl group. Intramolecular hydrogen abstraction would lead to the formation of a 1,4-biradical, which could then undergo cleavage to yield 2-furyl methyl ketone and a quinone methide precursor from the 4-acetoxybenzyl portion, or cyclization to form a cyclobutanol (B46151) derivative. researchgate.net

The photolytic cleavage of the ester bond is also a possibility, particularly through intramolecular energy transfer or through the reactivity of the excited ketone. Photochemical cleavage of esters, especially nitrobenzyl esters, is a known strategy for the release of carboxylic acids. researchgate.net While the acetoxybenzyl group is not as classic a photolabile protecting group as the o-nitrobenzyl group, the presence of the absorbing ketone moiety could facilitate its cleavage upon irradiation.

The fluorescence of molecules can be quenched by other molecules through various mechanisms, including collisional quenching and energy transfer. Ketones are known to be effective quenchers of fluorescence. researchgate.net The 2-furyl ketone moiety in this compound could act as a quencher for other fluorescent molecules in its vicinity.

Studies on naphthalene (B1677914) derivatives with carbonyl groups have shown that the fluorescence is strongly quenched in protic solvents. nih.gov This quenching is attributed to the interaction of the solvent with the excited state of the molecule. It is plausible that this compound could exhibit similar solvent-dependent fluorescence quenching behavior.

Furthermore, intramolecular energy transfer from the excited 2-furyl ketone moiety to the acetoxybenzyl portion of the molecule, or vice versa, could occur. The efficiency of such energy transfer would depend on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their relative orientation and distance. Such studies could provide valuable information about the conformational dynamics of the molecule.

Exploration in Materials Science

The furan moiety in this compound makes it a potential monomer for the synthesis of novel polymers and supramolecular assemblies.

Furan-based monomers are of significant interest for creating polymers from renewable resources. core.ac.uk The polymerization of such monomers can lead to a wide variety of macromolecular materials. core.ac.uk For instance, furan derivatives can be used in Diels-Alder reactions with maleimides to create thermoreversible polymers. rsc.org The 2-furyl ketone structure in the target molecule could potentially participate in such polymerization reactions, with the 4-acetoxybenzyl group providing additional functionality to the resulting polymer.

Recent research has explored the use of furan-based monomers in frontal ring-opening metathesis polymerization (FROMP) to produce high-performance polymers. nih.govresearchgate.net This energy-efficient method can be applied to norbornene derivatives obtained from the Diels-Alder reaction of furans. nih.govresearchgate.net The presence of the furan ring in this compound suggests its potential as a precursor for such advanced polymerization techniques.

The following table summarizes some approaches to the polymerization of furan-containing monomers, which could be applicable to derivatives of this compound.

Polymerization MethodFuran Monomer TypeResulting Polymer Characteristics
Diels-Alder PolycondensationFuran with bismaleimidesThermoreversible polymers, potential for self-healing materials
Enzymatic PolymerizationDimethyl 2,5-furandicarboxylateBio-based polyesters, sustainable alternatives to PET
Frontal Ring-Opening Metathesis Polymerization (FROMP)Norbornene derivatives from furanHigh-performance thermosets, energy-efficient synthesis

This table highlights potential polymerization strategies for furan-containing molecules like this compound.

In the context of supramolecular chemistry, benzyl ether dendrons have been shown to self-assemble into various functional periodic arrays, including columnar and cubic phases. upenn.edu While this compound is not a dendron, the aromatic and ketonic functionalities provide sites for non-covalent interactions such as π-π stacking and hydrogen bonding, which could drive the formation of ordered supramolecular assemblies. The specific stereoelectronic properties of the furyl ketone and acetoxybenzyl groups would dictate the nature and dimensionality of any such self-assembled structures.

Following a comprehensive search for scientific literature, no specific computational or theoretical chemistry studies focusing on the compound "this compound" were found. The requested detailed analysis, including quantum chemical calculations and molecular docking simulations for this particular molecule, does not appear to be available in published research.

Therefore, the generation of an article with the specific data tables and detailed research findings as outlined in the prompt is not possible without the underlying scientific studies.

General methodologies for computational studies on similar molecules, such as furan derivatives and ketones, are established in the scientific community. These studies typically involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) is often employed to optimize the molecular geometry, calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and map the molecular electrostatic potential (MEP). Conformational analyses are performed to identify the most stable three-dimensional shapes of the molecule and the energy barriers between them. rsc.orgnih.gov

Molecular Docking and Dynamics: These methods are used to predict how a molecule might interact with a biological target, such as a protein receptor. Docking predicts the preferred binding orientation and affinity, while molecular dynamics simulations can analyze the stability of the ligand-receptor complex and any conformational changes that occur upon binding. nih.govnih.gov

While these techniques are standard, the specific results and data are unique to the molecule being studied. Without research dedicated to this compound, no specific data can be presented.

Computational and Theoretical Chemistry Studies of 4 Acetoxybenzyl 2 Furyl Ketone

Molecular Docking and Dynamics Simulations

Simulation of Solvent Effects on Molecular Interactions

No research data was found regarding the simulation of solvent effects on the molecular interactions of 4-Acetoxybenzyl 2-furyl ketone. Such studies would typically involve molecular dynamics or Monte Carlo simulations to understand how different solvents influence the compound's conformation, stability, and intermolecular interactions. This information would be valuable for predicting its behavior in various chemical environments, such as in biological systems or during chemical reactions. However, no specific simulations or corresponding data for this compound have been published.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

There are no available QSAR or QSPR models specifically developed for this compound. QSAR studies would aim to correlate the structural features of this molecule with its biological activity, while QSPR models would relate its structure to its physicochemical properties. The development of such models requires a dataset of related compounds with known activities or properties, which has not been established for this particular chemical entity.

Development of Predictive Models for Molecular Interactions

No predictive models for the molecular interactions of this compound have been described in the scientific literature. The creation of such models would necessitate computational techniques like molecular docking or pharmacophore modeling to predict how the compound might bind to specific biological targets. Without these foundational studies, no data tables or detailed research findings can be presented.

In Silico Screening and Library Design

There is no evidence of this compound being used as a scaffold or lead compound in in silico screening or library design efforts. These computational methods are employed to virtually screen large databases of molecules for potential biological activity or to design novel compounds with desired properties based on a starting chemical structure. The absence of such research indicates that the potential applications of this compound in these areas have not yet been explored or published.

Advanced Analytical Methodologies for Research on 4 Acetoxybenzyl 2 Furyl Ketone

Spectroscopic Characterization in Complex Biological Systems

Spectroscopic methods are indispensable for probing the molecular features of "4-Acetoxybenzyl 2-furyl ketone" within biological matrices. These techniques provide insights into its structural integrity, conformational dynamics, and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and observing the dynamic behavior of "this compound" in solution, mimicking physiological conditions. Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

In complex biological systems, advanced NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can be employed to study its binding to target proteins. These experiments differentiate between the signals of the bound and unbound ligand, allowing for the identification of the specific protons on "this compound" that are in close proximity to the protein's binding pocket.

Detailed research findings: While specific NMR data for "this compound" is not extensively published, analysis of structurally similar compounds containing a 4-acetoxybenzyl group and a 2-furyl ketone moiety allows for the prediction of its spectral characteristics. The furan (B31954) ring protons are expected to appear in the aromatic region, with distinct coupling patterns. The methylene (B1212753) protons of the benzyl (B1604629) group would exhibit a characteristic singlet, and the acetyl group protons would also present as a singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Furan H-3 7.20-7.30 Doublet of doublets
Furan H-4 6.50-6.60 Doublet of doublets
Furan H-5 7.60-7.70 Doublet of doublets
Benzyl CH₂ 5.20-5.30 Singlet
Aromatic (benzyl) 7.10-7.40 Multiplet

This table presents predicted data based on analogous compounds.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of "this compound" and to identify its metabolites and potential adducts with biological molecules. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its biotransformation products.

Tandem mass spectrometry (MS/MS) is employed to structurally characterize metabolites by fragmenting the parent ion and analyzing the resulting fragment ions. This can reveal common metabolic pathways such as hydrolysis of the ester group, oxidation of the furan ring, or conjugation with endogenous molecules like glucuronic acid or glutathione. Investigating adduct formation with proteins or DNA is crucial for understanding potential mechanisms of action or toxicity.

Detailed research findings: A study on the metabolism of similar furan-containing compounds revealed that oxidation of the furan ring is a common metabolic pathway, leading to the formation of reactive intermediates. For "this compound," one could hypothesize the formation of metabolites where the furan ring is opened or hydroxylated.

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

Metabolite Proposed Biotransformation [M+H]⁺ (m/z)
M1 Hydrolysis of acetoxy group 217.08
M2 Hydroxylation of furan ring 275.08

This table presents hypothetical data for illustrative purposes.

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For "this compound," obtaining a crystal structure would provide definitive information about its bond lengths, bond angles, and conformation.

Of particular interest is the use of X-ray crystallography to elucidate the co-crystal structure of "this compound" with its biological target, such as an enzyme or receptor. This would offer a detailed snapshot of the binding mode, identifying the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that are critical for its biological activity. Such structural information is invaluable for structure-based drug design and for understanding its mechanism of action at a molecular level. While obtaining co-crystals can be challenging, the insights gained are profound. The crystal structure of related furan-containing molecules often reveals near co-planar arrangements of the furan ring with adjacent groups.

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. Although "this compound" is not inherently chiral, its interaction with a chiral biological macromolecule, such as a protein or DNA, can induce a CD signal. This induced circular dichroism can provide valuable information about the binding of the compound and any conformational changes that occur in the macromolecule upon binding.

Furthermore, if chiral metabolites of "this compound" are formed, CD spectroscopy can be used to investigate their stereochemistry. The technique is particularly sensitive to the secondary structure of proteins, making it a useful tool for studying the effects of the compound on protein conformation.

Chromatographic and Electrophoretic Techniques for Purity and Interaction Studies

Chromatographic and electrophoretic methods are essential for the separation, purification, and quantitative analysis of "this compound" and for studying its interactions with other molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound." It is widely used for determining the purity of the compound, monitoring the progress of its synthesis, and quantifying its concentration in various samples.

A typical HPLC method for a compound like "this compound" would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The development of a robust HPLC method is critical for quality control and for ensuring the accuracy of data in biological assays. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can be used to enhance detection.

Detailed research findings: Method development for the analysis of similar aromatic ketones by HPLC often involves optimizing the mobile phase composition and gradient to achieve good separation from starting materials and byproducts. The retention time of "this compound" would be dependent on its hydrophobicity.

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm

| Injection Volume | 10 µL |

This table represents a typical starting point for method development.

Surface Plasmon Resonance (SPR) for Real-time Binding KineticsInformation regarding the use of surface plasmon resonance to investigate the real-time binding kinetics of this compound is not present in the available scientific literature.

Due to the absence of specific research on "this compound" using these advanced analytical methodologies, the generation of a scientifically accurate and detailed article as per the user's instructions is not possible.

Lack of Sufficient Data Hinders In-Depth Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of detailed research specifically focused on the chemical compound this compound. While the compound is listed by some chemical suppliers with the CAS number 898766-71-7, dedicated studies outlining its synthesis, properties, and biological activities are not presently available in published literature. This scarcity of information precludes a detailed discussion on its future research directions and emerging applications as requested.

The broader class of molecules to which this compound belongs, namely furyl ketones, has been the subject of various studies. For instance, the simpler related compound, 2-Furyl methyl ketone (also known as 2-acetylfuran), is a well-documented compound used as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals. Research into derivatives of furan has also revealed their potential as inhibitors of enzymes such as glycogen synthase kinase 3β, which is implicated in a variety of diseases.

Given the current state of available information, a scientifically rigorous and detailed article on the future research avenues for this compound cannot be constructed. Further primary research is required to elucidate the fundamental characteristics of this compound before its future potential can be meaningfully explored and discussed.

Q & A

Q. How can the molecular conformation of 2-furyl methyl ketone be experimentally determined?

The preferred conformation can be analyzed using X-ray crystallography (for solid-state structures) and nuclear magnetic resonance (NMR) with lanthanide-induced shifts (LIS) for solution-phase dynamics. For example, X-ray studies of structurally similar diheteroaryl ketones revealed planar geometries with specific dihedral angles between heteroaryl rings and the carbonyl group . Computational methods like ab initio MO calculations (e.g., 3-21G* basis sets) can predict low-energy conformers, which often align with experimental data .

Q. What methodologies are recommended for synthesizing 2-furyl methyl ketone derivatives?

A common approach involves condensation reactions, such as the formation of hydrazones with 2,4-dinitrophenylhydrazine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products. For instance, the title compound in was synthesized via a condensation reaction and characterized using single-crystal X-ray diffraction to confirm planar geometry and π–π stacking interactions .

Q. How is the mutagenic potential of 2-furyl methyl ketone assessed in preclinical models?

Standard assays include in vivo sister chromatid exchange (SCE) tests in mouse bone marrow and in vitro unscheduled DNA synthesis (UDS) in hepatocytes. While 2-furyl methyl ketone showed clastogenicity in SCE assays, UDS results were negative, highlighting the need for multi-endpoint testing to resolve contradictions .

Advanced Research Questions

Q. How do solvent effects influence conformational equilibria in diheteroaryl ketones?

Polar solvents stabilize conformers with higher dipole moments via electrostatic interactions. For example, di(2-furyl) ketone exhibits a vapor-phase conformational equilibrium distinct from its solution-phase behavior due to solvent polarity. This can be modeled using the classical solvent effect theory combined with LIS-NMR to quantify population shifts .

Q. What challenges arise in enantioselective catalysis involving 2-furyl ketone substrates?

Rhodium-catalyzed hydroacylation of 2-furyl ketones faces reduced enantioselectivity due to heteroatom chelation (e.g., furyl oxygen coordinating to the metal center). Silver additives (e.g., AgMs) can mitigate this by disrupting undesired interactions, though yields and ee values remain moderate (e.g., 55% ee for 2-furyl substrates) .

Q. How can conflicting mutagenicity data for 2-furyl methyl ketone be reconciled?

Discrepancies between in vivo SCE induction and negative in vitro UDS results may stem from metabolic activation pathways. For example, liver-specific enzymes might convert 2-furyl methyl ketone into reactive intermediates not captured in hepatocyte assays. Follow-up studies should include metabolite profiling (e.g., LC-MS) and in vivo/in vitro micronucleus tests .

Q. What structural insights can be gained from π–π interactions in crystalline derivatives of 2-furyl methyl ketone?

X-ray analysis of hydrazone derivatives revealed face-to-face π–π stacking (3.287 Å separation) between dinitrophenyl rings, which stabilizes the crystal lattice. Such interactions inform material design for organic semiconductors or coordination polymers .

Methodological Considerations

Q. How should researchers design experiments to resolve solvent vs. solid-state conformational discrepancies?

  • Step 1: Use X-ray crystallography to determine solid-state conformers.
  • Step 2: Perform LIS-NMR in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess solution-phase populations.
  • Step 3: Validate with ab initio calculations (e.g., Gaussian software) to identify energy-minimized conformers .

Q. What analytical strategies validate the purity of synthesized 2-furyl ketone derivatives?

  • Chromatography: HPLC or GC-MS to detect impurities.
  • Spectroscopy: ¹H/¹³C NMR for structural confirmation; IR for functional group analysis.
  • Crystallography: Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict solution-phase conformer populations?

Discrepancies arise from neglecting solvent effects in gas-phase calculations. For accurate predictions, incorporate implicit solvent models (e.g., PCM in Gaussian) or explicit solvent molecules in molecular dynamics simulations .

Q. How to address inconsistent enantioselectivity in catalytic reactions with heteroaryl ketones?

Screen alternative ligands (e.g., chiral phosphines) or additives (e.g., chiral silver salts) to modulate metal coordination. Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps influenced by substrate chelation .

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